6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
Description
6-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 6 and a 4-methoxybenzenesulfonyl group at position 3 (Figure 1). Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-3-6-14(7-4-12)24(19,20)16-10-11-9-13(22-2)5-8-15(11)23-17(16)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXIVSXXKBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxychromen-2-one and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the sulfonylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Substituent Impact :
Key Findings :
- The trifluoromethylphenyl analogue () shows potent antileishmanial activity, suggesting that electron-withdrawing groups enhance efficacy against parasitic targets.
- The target compound’s sulfonyl group may mimic the activity of chalcone derivatives () by interacting with nucleophilic residues in enzymes .
- Unsubstituted 3-phenylcoumarin lacks activity, emphasizing the necessity of functional groups like methoxy or sulfonyl for bioactivity .
Biological Activity
6-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 904449-59-8, is a synthetic compound that belongs to the class of chromen-2-ones. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is C16H16O5S, with a molecular weight of approximately 320.36 g/mol. The compound features a chromen-2-one core structure with methoxy and sulfonyl substituents that enhance its reactivity and biological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
- Receptor Modulation : It can interact with various cellular receptors, potentially altering signal transduction pathways.
- Gene Expression Regulation : The compound may affect the expression of genes related to apoptosis and inflammation, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| NCI-H460 (Lung) | 5.0 | |
| HCT-116 (Colon) | 4.5 | |
| MDA-MB-231 (Breast) | 6.0 |
The mechanism underlying its anticancer activity involves the activation of apoptotic pathways, as evidenced by increased caspase activity and changes in the Bax/Bcl-2 ratio in treated cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For example:
This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : A study involving nude mice bearing NCI-H460 xenografts revealed that treatment with the compound significantly delayed tumor growth without notable toxicity, suggesting a favorable therapeutic index.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential for treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
